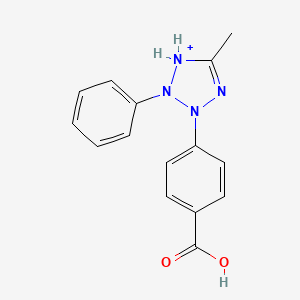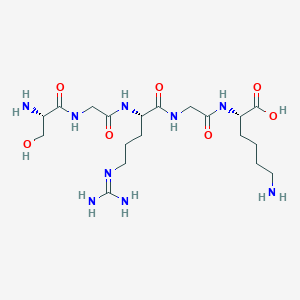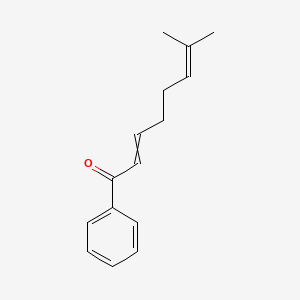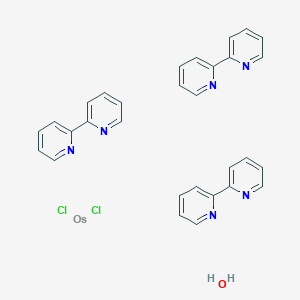![molecular formula C9H10Cl2O2 B14241834 Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride CAS No. 236734-42-2](/img/structure/B14241834.png)
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is a chemical compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with two carbonyl chloride groups attached at the 2 and 3 positions. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane skeleton, which can then be further functionalized to introduce the carbonyl chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize side products. The scalability of the process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride groups to alcohols or other functional groups.
Substitution: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Bicyclo[2.2.1]heptane-2,3-dicarboxamide or bicyclo[2.2.1]heptane-2,3-dicarboxylate esters.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-diol: Contains hydroxyl groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-dicarboxamide: Features amide groups in place of carbonyl chloride groups.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is unique due to its highly reactive carbonyl chloride groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the synthesis of diverse compounds with various functional groups, making it valuable in both research and industrial applications.
Properties
CAS No. |
236734-42-2 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2 |
InChI Key |
MNCRMCGXPHYWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)





![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
